4-Cyclopropyl-2-methylbutan-2-amine hydrochloride
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Overview
Description
4-Cyclopropyl-2-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C8H18ClN It is a derivative of amine, characterized by the presence of a cyclopropyl group attached to the amine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylbutan-2-amine hydrochloride typically involves the alkylation of ammonia or primary amines with appropriate haloalkanes. One common method is the nucleophilic substitution reaction where a haloalkane reacts with ammonia or a primary amine to form the desired amine product . The reaction conditions often include the use of a large excess of ammonia to ensure the formation of primary amines.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or reductive amination. These methods provide higher yields and purity, making them suitable for large-scale production. The use of specific catalysts and controlled reaction conditions ensures the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Haloalkanes and other electrophiles are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
4-Cyclopropyl-2-methylbutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biological molecules.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl group and amine functionality play crucial roles in its reactivity and interactions. The compound may act as a nucleophile, participating in various biochemical reactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the additional methyl and butan-2-amine structure.
2-Methylbutan-2-amine: Similar in structure but without the cyclopropyl group.
Cyclopropyl-methyl-amine: Contains the cyclopropyl and amine groups but differs in the overall structure.
Uniqueness
4-Cyclopropyl-2-methylbutan-2-amine hydrochloride is unique due to the combination of the cyclopropyl group and the specific arrangement of the methyl and butan-2-amine structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H18ClN |
---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
4-cyclopropyl-2-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2,9)6-5-7-3-4-7;/h7H,3-6,9H2,1-2H3;1H |
InChI Key |
KYKUWLOHXKKXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1CC1)N.Cl |
Origin of Product |
United States |
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